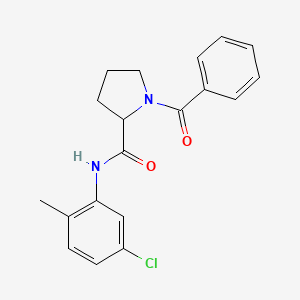![molecular formula C21H30N4O B6009560 2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6009560.png)
2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazinyl ethanol derivative that is known for its unique pharmacological properties, including its ability to act as a selective antagonist of the dopamine D3 receptor. In
Mécanisme D'action
The mechanism of action of 2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol involves its binding to the dopamine D3 receptor. This results in the inhibition of dopamine release and the modulation of reward and motivation pathways in the brain. It has also been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol has a number of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of reward and motivation pathways, and the regulation of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol in lab experiments include its high affinity for the dopamine D3 receptor, its anxiolytic and antidepressant effects, and its potential therapeutic applications. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Orientations Futures
There are a number of future directions for the study of 2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. These include further research into its mechanism of action, its potential therapeutic applications, and its potential side effects. Additionally, there is a need for the development of more selective and potent dopamine D3 receptor antagonists for use in the treatment of addiction and other psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol involves the reaction of 1-cyclopentyl-4-(piperazine-1-yl)butan-1-one with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reduced using sodium borohydride to yield the desired compound.
Applications De Recherche Scientifique
2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This makes it a promising candidate for the treatment of addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c26-13-10-20-16-24(11-12-25(20)19-8-4-5-9-19)15-18-14-22-23-21(18)17-6-2-1-3-7-17/h1-3,6-7,14,19-20,26H,4-5,8-13,15-16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVXCKVXBODCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=C(NN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009481.png)

![N-methyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6009488.png)

![7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009497.png)


![3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6009524.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6009528.png)
![4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6009537.png)
![1-(4-chlorophenyl)-5-[(5-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6009553.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009568.png)
![methyl 4-[({[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)methyl]benzoate](/img/structure/B6009569.png)
![N-{2-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6009571.png)